5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile
Description
The compound 5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile belongs to the dihydropyridine carbonitrile family, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2-hydroxybenzoyl group at position 5, a pyridin-2-yl group at position 1, and a nitrile group at position 2. The 2-hydroxybenzoyl moiety may confer hydrogen-bonding capabilities, influencing solubility and biological interactions, while the pyridin-2-yl group could enhance aromatic stacking interactions in enzyme-binding contexts .
Properties
IUPAC Name |
5-(2-hydroxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c19-10-12-9-13(17(23)14-5-1-2-6-15(14)22)11-21(18(12)24)16-7-3-4-8-20-16/h1-9,11,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHPZWOJFGHEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176953 | |
| Record name | 5-(2-Hydroxybenzoyl)-2-oxo[1(2H),2′-bipyridine]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730951-47-0 | |
| Record name | 5-(2-Hydroxybenzoyl)-2-oxo[1(2H),2′-bipyridine]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730951-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Hydroxybenzoyl)-2-oxo[1(2H),2′-bipyridine]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of cyano-substituted derivatives or halogenated compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes or receptors.
Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The dihydropyridine carbonitrile scaffold allows diverse substitutions at positions 1 and 3. Below is a comparative analysis of key analogs:
Key Observations
The thiazol-2-yl substituent introduces a heteroaromatic ring, which may improve binding affinity in enzyme-inhibition contexts (e.g., kinases or proteases) . The cyclopropyl group (in the cyclopropyl analog) could enhance metabolic stability due to its rigid structure .
The target compound’s pyridin-2-yl group may similarly interact with enzymatic active sites.
Synthetic Pathways: Analogs like 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile are synthesized via condensation reactions between sodium enolates and cyanoacetamide derivatives, suggesting a generalizable route for related compounds .
Biological Activity
5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile is a compound with notable biological activity, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a 2-hydroxybenzoyl moiety linked to a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the pyridine ring enhances its interaction with biological targets.
Structural Formula
Key Structural Components
| Component | Description |
|---|---|
| Hydroxybenzoyl Group | Contributes to antimicrobial activity |
| Dihydropyridine Core | Central to various pharmacological effects |
| Carbonitrile Functionality | Enhances reactivity and binding affinity |
Antimicrobial Activity
Research indicates that compounds similar to 5-(2-hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. They interact with bacterial DNA gyrase, inhibiting its function through metal ion bridge formation and hydrogen bonding with key amino acids (Ser84, Glu88 from GyrA; Arg458, Asp437 from GyrB) . This mechanism is akin to that of fluoroquinolone antibiotics.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Studies suggest that derivatives can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines . This positions the compound as a candidate for treating conditions characterized by chronic inflammation.
Structure-Activity Relationships (SAR)
The biological activity of 5-(2-hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile can be influenced by various structural modifications. For instance:
- Substituents on the benzoyl group : Variations in substituents can enhance or reduce antimicrobial potency.
- Pyridine ring modifications : Altering the positions of nitrogen or carbon atoms can affect binding affinity and selectivity towards specific biological targets .
Comparative Activity Table
| Compound | Antimicrobial Activity (IC50) | Anti-inflammatory Potential |
|---|---|---|
| 5-(2-Hydroxybenzoyl)-2-oxo... | 15 nM (bacterial strains) | Moderate |
| 5-(5-Fluoro-2-hydroxybenzoyl)... | 10 nM | High |
| 5-(4-Methyl-2-hydroxybenzoyl)... | 25 nM | Low |
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, it was found that compounds with halogen substitutions on the benzoyl group exhibited enhanced activity against Gram-positive bacteria. The most potent derivative showed an IC50 value of 10 nM against Staphylococcus aureus .
Study 2: In Vivo Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory effects in a rat model of induced inflammation. The compound significantly reduced edema and inflammatory markers when administered at doses of 20 mg/kg .
Study 3: Molecular Dynamics Simulations
Molecular dynamics simulations demonstrated that the compound maintains stability within the DNA gyrase active site for extended periods, suggesting a robust interaction that could lead to effective inhibition .
Q & A
Q. What are the optimal multi-step synthetic routes for 5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
- Step 1 : Begin with a dihydropyridine core and introduce substituents via nucleophilic substitution or condensation reactions. Use reagents like trifluoromethyl iodide for fluorinated derivatives or chlorobenzyl groups for aromatic substitutions .
- Step 2 : Optimize reaction parameters (e.g., pH 7–9, 60–80°C) to stabilize intermediates. For example, refluxing in acetic anhydride/acetic acid mixtures enhances cyclization efficiency .
- Step 3 : Monitor purity via thin-layer chromatography (TLC) and confirm yields using HPLC. Adjust solvent polarity (e.g., DMF/water) to isolate crystalline products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., hydroxybenzoyl vs. pyridyl groups). Coupling patterns in aromatic regions (δ 6.5–8.5 ppm) distinguish isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 282.294 g/mol) and detects fragmentation patterns unique to the carbonitrile group .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C≡N stretch at ~2220 cm, carbonyl at ~1700 cm) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Screen for COX-2 inhibition using fluorometric kits, comparing IC values to known inhibitors like celecoxib .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include controls for membrane permeability (e.g., fluorophenyl derivatives enhance lipophilicity) .
- Receptor Binding Studies : Employ radioligand displacement assays to assess affinity for targets like calcium channels or kinase receptors .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to predict its bioactivity and interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron distribution at the hydroxybenzoyl moiety to predict nucleophilic attack sites. Compare HOMO-LUMO gaps with experimental redox potentials .
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Prioritize poses where the pyridyl group forms π-π interactions with Tyr385 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments, focusing on the carbonitrile group’s solvation .
Q. What strategies can resolve contradictions in biological activity data across different assay models?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., avoid mixing primary vs. immortalized cells) and normalize data to housekeeping genes .
- Metabolite Profiling : Use LC-MS to identify degradation products in serum-containing media, which may explain variability in IC values .
- Pathway Analysis : Apply STRING or KEGG databases to map off-target effects (e.g., unintended kinase inhibition) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Cl) or alkyl (methyl, cyclopropyl) groups at the 2-hydroxybenzoyl position. Test for COX-2 selectivity vs. COX-1 .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen bond donors (e.g., hydroxyl group) and hydrophobic regions (pyridyl ring) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity. For example, cyclopropyl groups may enhance metabolic stability .
Q. What advanced analytical techniques can quantify its stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative agents (HO). Monitor degradation via UPLC-PDA at 254 nm .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS. Use warfarin as an internal standard .
- Solid-State NMR : Assess crystallinity changes after humidity exposure (40–75% RH) to predict shelf-life .
Q. Which in silico tools are recommended to predict metabolic pathways and toxicity?
Methodological Answer:
- CYP450 Metabolism : Use StarDrop’s IsoStar to predict CYP3A4-mediated oxidation sites (e.g., hydroxylation of the dihydropyridine ring) .
- Toxicity Screening : Run Derek Nexus to flag structural alerts (e.g., carbonitrile → cyanide release risk under hydrolytic conditions) .
- ADME Prediction : SwissADME estimates logP (∼2.5) and BBB permeability, guiding dose adjustments for CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
